4-(Benzyloxy)-2-chloro-1-nitrobenzene
Overview
Description
4-(Benzyloxy)-2-chloro-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a benzyloxy group, a chlorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloro-1-nitrobenzene typically involves the nitration of 4-(benzyloxy)-2-chlorobenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 4-(Benzyloxy)-2-chloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(Benzyloxy)-2-chlorobenzoic acid.
Scientific Research Applications
4-(Benzyloxy)-2-chloro-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chloro-1-nitrobenzene involves its interaction with various molecular targets, depending on the specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The nitro group can participate in redox reactions, while the benzyloxy and chloro groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-2-chlorobenzaldehyde
- 4-(Benzyloxy)-2-chloroaniline
Comparison: 4-(Benzyloxy)-2-chloro-1-nitrobenzene is unique due to the presence of both a nitro group and a chloro group on the benzene ring, which imparts distinct chemical reactivity and potential applications. Compared to 4-(Benzyloxy)-2-hydroxybenzaldehyde, which has a hydroxyl group, the nitro group in this compound makes it more reactive in reduction and substitution reactions. Similarly, the presence of the nitro group differentiates it from 4-(Benzyloxy)-2-chlorobenzaldehyde and 4-(Benzyloxy)-2-chloroaniline, providing unique properties for specific research applications.
Properties
IUPAC Name |
2-chloro-1-nitro-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWBCJNFUZTJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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